1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide
Description
The exact mass of the compound 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide is 399.10529078 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(4-fluorophenyl)-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c21-15-6-8-16(9-7-15)22-20(25)18-12-19(14-4-2-1-3-5-14)24(23-18)17-10-11-28(26,27)13-17/h1-9,12,17H,10-11,13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTGNSXXZSSSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2465-0141 is the GABAA α5 receptors . These receptors are mainly localized and restricted to limbic areas.
Mode of Action
F2465-0141 is a highly potent and selective negative allosteric modulator (NAM) of GABAA α5 containing receptors. This means it binds to these receptors and decreases their activity. This modulation is different from conventional antidepressant therapies, novel NMDA-antagonist as well as psychedelic investigational drugs.
Biochemical Pathways
The modulation of GABAA α5 receptors by F2465-0141 affects the GABAergic neurotransmission in the brain, particularly in the limbic areas. This results in a rapid and sustained reversal of chronic stress-induced depressive-like symptoms, including anhedonia, anxiety, and cognitive impairment.
Result of Action
The action of F2465-0141 leads to a rapid and robust antidepressive effect, similar to ketamine. It has demonstrated rapid and sustained reversal of chronic stress-induced depressive-like symptoms, including anhedonia, anxiety, and cognitive impairment.
Action Environment
The action, efficacy, and stability of F2465-0141 are influenced by various environmental factors.
Biological Activity
The compound 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide is a novel pyrazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide
- Molecular Formula: C25H32N6O10S2
- Molecular Weight: 663.67 g/mol
- CAS Number: 1020729-05-8
Pharmacological Activities
The biological activities of pyrazole derivatives, including the compound , have been extensively studied. These activities can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of related compounds were tested against various bacterial strains, demonstrating promising results against Bacillus subtilis and E. coli at concentrations as low as 40 µg/mL. The compound's structure allows for effective interaction with microbial targets, inhibiting growth and proliferation .
2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is notable. In vitro studies have shown that certain analogs can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at specific concentrations. This suggests that the compound may act through modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases .
3. Anticancer Properties
Emerging evidence supports the anticancer potential of pyrazole derivatives. For example, in studies involving breast cancer cell lines (MCF7 and MDA-MB-231), compounds similar to the one discussed exhibited cytotoxic effects with IC50 values as low as 39.70 µM. Mechanistic studies suggest that these compounds may induce apoptosis via caspase activation pathways .
The exact mechanism by which 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-fluorophenyl)-5-phenyl-1H-pyrazole-3-carboxamide exerts its biological effects involves several biochemical interactions:
Caspase Pathway Activation
Caspases are crucial mediators in apoptosis. Studies indicate that this compound may enhance the activity of caspases 3 and 7, leading to increased apoptosis in cancer cells .
Inhibition of Enzymatic Activity
Some derivatives have shown inhibition against metabolic enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase (AChE) and carbonic anhydrase (CA). This suggests potential applications in treating neurological conditions .
Case Studies
Several studies have highlighted the biological efficacy of pyrazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
